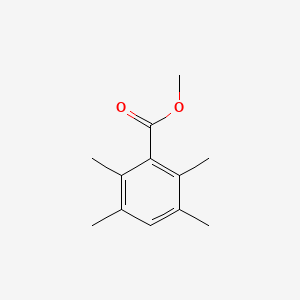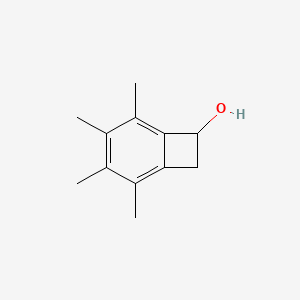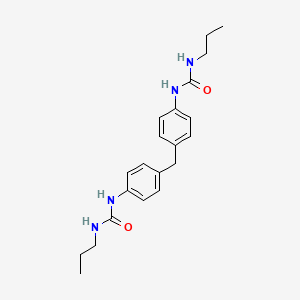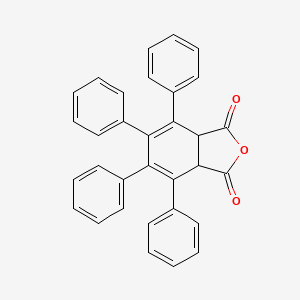
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate is a complex organic compound that features prominently in various chemical and industrial applications. This compound is characterized by its unique structure, which includes two phthalimidomethyl groups attached to a 1,3-propanediol backbone, with both hydroxyl groups acetylated. The presence of phthalimide groups imparts significant stability and reactivity to the molecule, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate typically involves the reaction of 2,2-Bis-(hydroxymethyl)-1,3-propanediol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as benzene or toluene. Anhydrous ferrous sulfate is often used as a catalyst to facilitate the formation of the phthalimide groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the condensation reaction, providing a more efficient and environmentally friendly method .
化学反应分析
Types of Reactions
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the phthalimide groups into amines.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学研究应用
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other materials with specialized properties .
作用机制
The mechanism by which 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate exerts its effects involves the interaction of its functional groups with various molecular targets. The phthalimide groups can form stable complexes with metal ions, while the acetyl groups can undergo hydrolysis to release acetic acid. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2,2-Bis-(hydroxymethyl)propionic acid: This compound shares a similar backbone but lacks the phthalimide and acetyl groups.
2,2-Bis-(hydroxymethyl)propane-1,3-diol: Another related compound, differing in the absence of phthalimide groups.
2,2-Bis-(trimethylsilyl)biphenyl: A structurally different compound but with similar applications in organic synthesis .
Uniqueness
The uniqueness of 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate lies in its dual phthalimide groups, which provide enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust intermediates and stable end products.
属性
CAS 编号 |
102883-84-1 |
|---|---|
分子式 |
C25H22N2O8 |
分子量 |
478.4 g/mol |
IUPAC 名称 |
[2-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)-2-[(1,3-dioxoisoindol-2-yl)methyl]propyl] acetate |
InChI |
InChI=1S/C25H22N2O8/c1-15(28)34-13-25(14-35-16(2)29,11-26-21(30)17-7-3-4-8-18(17)22(26)31)12-27-23(32)19-9-5-6-10-20(19)24(27)33/h3-10H,11-14H2,1-2H3 |
InChI 键 |
XMVDRTLPWWRNNW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC(CN1C(=O)C2=CC=CC=C2C1=O)(CN3C(=O)C4=CC=CC=C4C3=O)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one](/img/structure/B11960738.png)

![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11960748.png)



![butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960765.png)



![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)

